molecular formula C12H15N5O B8542367 2-[4-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidin-1-yl]-pyrimidine

2-[4-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidin-1-yl]-pyrimidine

Cat. No. B8542367
M. Wt: 245.28 g/mol
InChI Key: RBAQLOLAERVMJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidin-1-yl]-pyrimidine is a useful research compound. Its molecular formula is C12H15N5O and its molecular weight is 245.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidin-1-yl]-pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidin-1-yl]-pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

2-methyl-5-(1-pyrimidin-2-ylpiperidin-4-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C12H15N5O/c1-9-15-16-11(18-9)10-3-7-17(8-4-10)12-13-5-2-6-14-12/h2,5-6,10H,3-4,7-8H2,1H3

InChI Key

RBAQLOLAERVMJX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2CCN(CC2)C3=NC=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(5-Methyl-[1,3,4]oxadiazole-2-yl)-piperidine hydrochloride (203 mg, 1 mmol) (see reference WO 0039125, preparation 43) was added to a solution of 2-bromopyrimidine (207 mg, 1.3 mmol) and potassium carbonate (207 mg, 1.5 mmol) in N,N-dimethylformamide (0.5 mL). The solution was heated to 60° C. for 4 hours, before cooling and stirring at room temperature for 18 hours. The solvent was evaporated under reduced pressure, and the residue partitioned between water and dichloromethane. The aqueous layer was extracted with dichloromethane, and the combined organic layers were washed with brine, before being dried over magnesium sulphate and evaporated under reduced pressure. The residue was purified by chromatography on silica gel (25 g) eluting with dichloromethane and methanol (97.5:2.5) to give the title compound as a crystalline solid (75 mg).
Quantity
203 mg
Type
reactant
Reaction Step One
Quantity
207 mg
Type
reactant
Reaction Step One
Quantity
207 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One

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